

# One-pot synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL

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## Compound of Interest

Compound Name: 5-Ethyl-1,3,4-oxadiazol-2-OL

Cat. No.: B1283271

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An efficient one-pot synthesis protocol for **5-Ethyl-1,3,4-oxadiazol-2-ol**, also known as its tautomeric form 5-Ethyl-1,3,4-oxadiazole-2-thiol, is presented. This method is designed for researchers in synthetic chemistry and drug development, providing a streamlined approach to obtaining this heterocyclic scaffold. The 1,3,4-oxadiazole ring is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] This protocol details a two-step sequence performed in a single pot, starting from the formation of propionohydrazide from ethyl propionate and hydrazine hydrate, followed by cyclization with carbon disulfide in a basic medium to yield the final product.

## Principle of the Synthesis

The synthesis proceeds in two sequential reactions without the isolation of the intermediate. First, the nucleophilic acyl substitution of ethyl propionate with hydrazine hydrate yields propionohydrazide.[3][4] Subsequently, the hydrazide undergoes a condensation and cyclization reaction with carbon disulfide in the presence of potassium hydroxide.[5][6] The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases, indicating the formation of the oxadiazole ring.[6] The final product is isolated by acidification, which causes it to precipitate from the solution.

## Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

## Experimental Protocol

### Materials and Equipment

- Ethyl Propionate ( $\text{C}_5\text{H}_{10}\text{O}_2$ )
- Hydrazine Hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ , 80% solution)
- Potassium Hydroxide (KOH)
- Carbon Disulfide ( $\text{CS}_2$ )
- Absolute Ethanol
- Hydrochloric Acid (HCl, concentrated)
- Distilled Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Ice bath
- Buchner funnel and filtration apparatus
- Beakers and standard laboratory glassware
- Melting point apparatus
- TLC plates (silica gel)

### Procedure

- Step 1: Formation of Propionohydrazide.
  - To a 250 mL round-bottom flask, add ethyl propionate (0.1 mol, 10.21 g) and 100 mL of absolute ethanol.
  - To this solution, add 80% hydrazine hydrate (0.12 mol, 7.5 g).<sup>[4]</sup>

- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
- Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol.
  - After the formation of the hydrazide is complete, cool the reaction mixture to room temperature.
  - In a separate beaker, dissolve potassium hydroxide (0.12 mol, 6.73 g) in 50 mL of absolute ethanol. Once dissolved, add this solution to the reaction flask.
  - Cool the flask in an ice bath to 0-5 °C.
  - Slowly add carbon disulfide (0.12 mol, 9.14 g) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
  - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
  - Heat the mixture to reflux and continue refluxing for 8-10 hours, or until the evolution of hydrogen sulfide gas (rotten egg smell) ceases.[6]
- Step 3: Isolation and Purification.
  - After reflux, cool the reaction mixture and reduce the volume of ethanol by approximately half using a rotary evaporator.
  - Pour the concentrated mixture into 300 mL of ice-cold distilled water.
  - Acidify the aqueous solution to a pH of 2-3 by slowly adding concentrated hydrochloric acid while stirring.[5]
  - A solid precipitate will form. Continue stirring in the cold for 30 minutes to ensure complete precipitation.
  - Collect the solid product by vacuum filtration using a Buchner funnel.

- Wash the crude product thoroughly with cold distilled water to remove any inorganic salts.
- Purify the product by recrystallization from ethanol to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.
- Dry the purified crystals in a desiccator. Determine the yield and melting point.

## Data Presentation

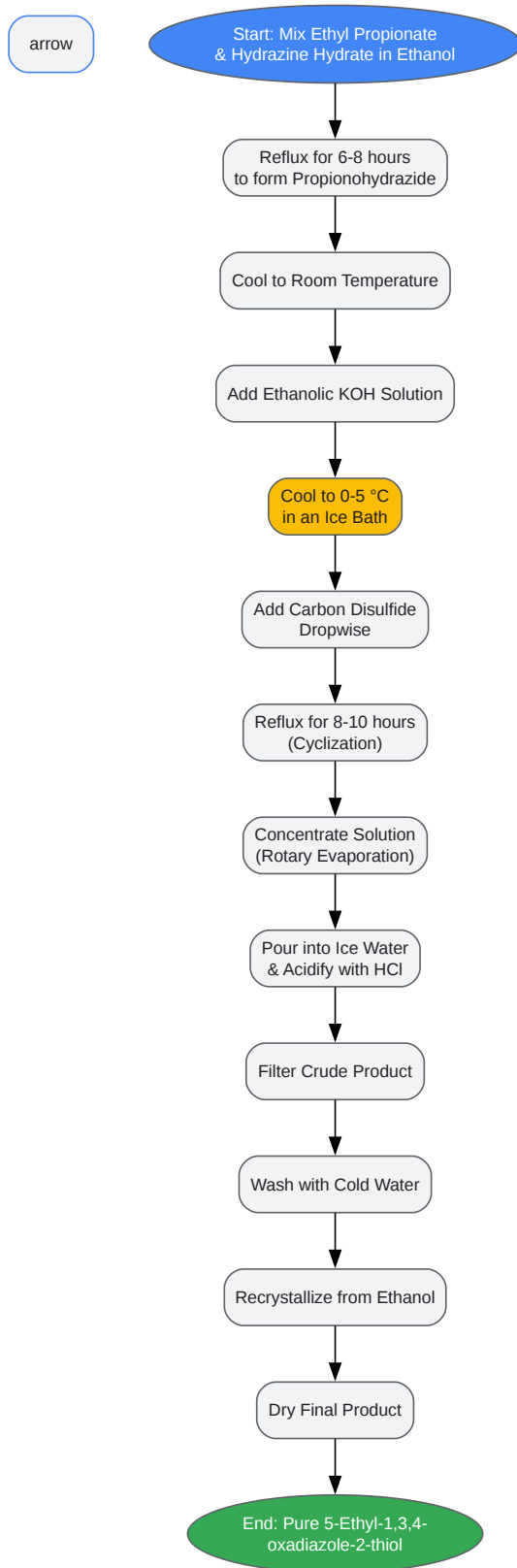
Table 1: Reagents and Molar Ratios

Reagent	Molecular Formula	Molar Mass ( g/mol )	Moles (mol)	Amount Used	Molar Ratio
Ethyl Propionate	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	102.13	0.10	10.21 g	1.0
Hydrazine Hydrate (80%)	N <sub>2</sub> H <sub>4</sub> ·H <sub>2</sub> O	50.06	0.12	7.50 g	1.2
Potassium Hydroxide	KOH	56.11	0.12	6.73 g	1.2
Carbon Disulfide	CS <sub>2</sub>	76.13	0.12	9.14 g	1.2

Table 2: Reaction Conditions and Expected Results

Parameter	Value / Condition
Step 1: Hydrazone Formation	
Solvent	Absolute Ethanol
Temperature	Reflux (~78 °C)
Reaction Time	6 - 8 hours
Step 2: Cyclization	
Solvent	Absolute Ethanol
Temperature	Reflux (~78 °C)
Reaction Time	8 - 10 hours
Product	
Appearance	Crystalline Solid
Expected Yield	70-85%
Purification Method	Recrystallization from Ethanol

## Visualization of Experimental Workflow



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Caption: Step-by-step experimental workflow diagram.

## Safety Precautions

- Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Carbon Disulfide: Extremely flammable with a very low flash point and toxic upon inhalation or skin contact. All operations should be performed in a fume hood, away from any potential ignition sources.
- Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
- Hydrogen Sulfide (H<sub>2</sub>S): A toxic gas is evolved during the cyclization step. Ensure the reaction is conducted in a well-functioning fume hood.
- General: Standard laboratory safety practices should be followed throughout the procedure.

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